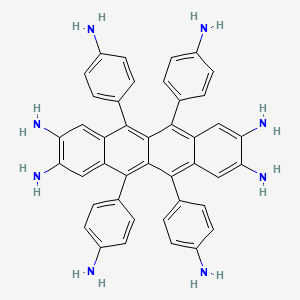
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its unique structure, which includes multiple aminophenyl groups attached to a tetracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactionsThis process results in the formation of sterically congested (arylethynyl)tetracenes after reductive aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the original compound or other reduced forms.
Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups attached to the aminophenyl rings.
Wissenschaftliche Forschungsanwendungen
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Wirkmechanismus
The mechanism of action of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine involves its interaction with molecular targets through its aminophenyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system facilitates charge transport, while in medicinal chemistry, it can bind to specific proteins or enzymes, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar structure with pyrene core instead of tetracene.
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Contains a porphine core with aminophenyl groups.
2,5,8,11-Tetrakis(4-carboxyphenyl)perylene: Perylene core with carboxyphenyl groups.
Uniqueness
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is unique due to its tetracene core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Eigenschaften
CAS-Nummer |
918164-29-1 |
|---|---|
Molekularformel |
C42H36N8 |
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
5,6,11,12-tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H36N8/c43-25-9-1-21(2-10-25)37-29-17-33(47)34(48)18-30(29)39(23-5-13-27(45)14-6-23)42-40(24-7-15-28(46)16-8-24)32-20-36(50)35(49)19-31(32)38(41(37)42)22-3-11-26(44)12-4-22/h1-20H,43-50H2 |
InChI-Schlüssel |
FOTLBLICDGDLCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)N)N)C8=CC=C(C=C8)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

